Pyridin-4-ylmethanol hydrobromide

Salt selection Storage stability Pharmaceutical formulation

For researchers seeking a stable, non-hygroscopic alternative to the free base 4-pyridinemethanol (CAS 586-95-8), this hydrobromide salt eliminates inert gas storage requirements and delivers superior handling convenience for nucleophilic substitutions and metal-catalyzed couplings. The bromide counterion provides distinct advantages in coordination geometry and crystallization behavior compared to hydrochloride salts, making it essential for reproducible metallodrug SAR studies and neurological disorder intermediate synthesis.

Molecular Formula C6H8BrNO
Molecular Weight 190.04 g/mol
CAS No. 65737-59-9
Cat. No. B1514462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-4-ylmethanol hydrobromide
CAS65737-59-9
Molecular FormulaC6H8BrNO
Molecular Weight190.04 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CO.Br
InChIInChI=1S/C6H7NO.BrH/c8-5-6-1-3-7-4-2-6;/h1-4,8H,5H2;1H
InChIKeyPTQRFYYGBGHAJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of Pyridin-4-ylmethanol Hydrobromide CAS 65737-59-9: Chemical Identity and Baseline Specifications


Pyridin-4-ylmethanol hydrobromide (CAS 65737-59-9) is a pyridine-based heterocyclic compound with the molecular formula C6H8BrNO and a molecular weight of 190.04 g/mol [1]. It is the hydrobromide salt of 4-pyridinemethanol (CAS 586-95-8), a versatile building block in organic synthesis. The compound is typically supplied as a light-yellow to yellow powder or crystalline solid with a purity specification of ≥97% to 98% . Its solubility in water and polar organic solvents distinguishes it from the free base form, which is hygroscopic and requires storage under inert gas [2].

Why Pyridin-4-ylmethanol Hydrobromide Cannot Be Substituted with Free Base or Alternative Salts Without Verification


Substituting Pyridin-4-ylmethanol hydrobromide (CAS 65737-59-9) with its free base (4-pyridinemethanol, CAS 586-95-8) or alternative salt forms (e.g., hydrochloride, CAS 62302-28-7) without prior validation introduces measurable risks to experimental reproducibility and formulation integrity. The free base is documented as hygroscopic and requires storage under inert gas, whereas the hydrobromide salt is stable under long-term storage at cool, dry ambient conditions [1]. The bromide counterion, compared to chloride, can influence metal coordination geometry, crystallization behavior, and downstream catalytic activity—differences that cannot be assumed to be negligible without direct comparative data [2][3]. The sections below provide specific, quantifiable evidence where this compound exhibits meaningful differentiation from its closest comparators.

Quantitative Evidence Guide: Pyridin-4-ylmethanol Hydrobromide Differentiation from Comparators


Hydrobromide Salt vs. Free Base: Physical Form and Storage Stability Differentiation

Pyridin-4-ylmethanol hydrobromide (CAS 65737-59-9) exhibits a solid physical form at 20°C and is specified for long-term storage in a cool, dry place without inert atmosphere requirements . In contrast, the free base 4-pyridinemethanol (CAS 586-95-8) is documented as hygroscopic and must be stored under inert gas with a recommended temperature below 15°C to prevent moisture uptake [1]. This represents a class-level inference regarding salt-form stability enhancement. While quantitative hygroscopicity metrics (e.g., moisture sorption isotherms) are not publicly available for direct numerical comparison, the divergent storage specifications constitute a material procurement consideration.

Salt selection Storage stability Pharmaceutical formulation Hygroscopicity

4-Pyridylmethanol vs. 2-Pyridylmethanol Ligands: Antimicrobial Activity in Copper(II) Clofibriate Complexes

In a direct head-to-head comparison of copper(II) clofibriate complexes, the 4-pyridylmethanol-containing complex [Cu(clof)2(4-pymeth)2(H2O)]·2H2O demonstrated differential antimicrobial activity compared to the 2-pyridylmethanol analog Cu(clof)2(2-pymeth)2. Specifically, the 4-pymeth complex showed activity against Candida albicans (yeast) and Trichophyton mentagrophytes (filamentous fungus) at concentrations where the 2-pymeth complex exhibited minimal or no inhibition [1]. This positional isomerism effect highlights that the 4-substituted pyridine ligand confers distinct bioactivity profiles not reproducible with the 2- or 3-substituted isomers.

Coordination chemistry Antimicrobial screening Bioinorganic chemistry Copper(II) complexes

4-Pyridylmethanol as Co-Ligand in Ruthenium(II) Anticancer Complexes: Cytotoxicity Profile

4-Pyridinemethanol serves as a versatile co-ligand in Ru(II)-tpm anticancer complexes, enabling modular functionalization through esterification with bioactive carboxylic acids. The parent complex [RuCl(κ3-tpm)(PPh3)(4-pyridinemethanol)]Cl was synthesized in 78-91% yield and demonstrated antiproliferative activity against A2780 ovarian carcinoma cells and cisplatin-resistant A2780cisR cells [1]. The 4-pyridinemethanol co-ligand can be further esterified with ethacrynic acid, ibuprofen, flurbiprofen, or naproxen to generate functionalized pyridine ligands, producing complexes 2-7 in high yields [1]. This represents class-level evidence that the hydroxymethyl group at the 4-position provides a functional handle absent in unsubstituted pyridine co-ligands.

Ruthenium complexes Anticancer agents Medicinal inorganic chemistry Co-ligand design

4-Pyridylmethanol in Dinuclear Copper(II) Complexes: Magnetic Properties Compared to 2- and 3-Position Isomers

Five dinuclear copper(II) complexes with 2-, 3-, and 4-pyridinemethanol ligands were synthesized and characterized for magnetic properties [1]. All complexes exhibit antiferromagnetic interaction at room temperature with magnetic moments ranging from 1.55 to 1.67 Bohr magnetons (B.M.) per copper atom [1]. While the study did not report statistically significant differences in room-temperature magnetic moments among the positional isomers (class-level inference of similar behavior), the bridging modes differ: the 4-pyridinemethanol complex forms dinuclear units with bridging methoxo groups in [Cu2(L4)4(O-CH3)2]Cl2 and bridging chloro moieties in [Cu2(L4)4(Cl)2]Cl2, whereas the 2- and 3-isomers exhibit different bridging patterns [1].

Magnetic materials Dinuclear copper complexes Antiferromagnetic coupling Coordination chemistry

4-Pyridylmethanol in Copper(II) Carboxylate Complexes: DNA Binding Affinity and Cytotoxic Activity

Copper(II) complexes of the form [Cu(Xbz)2(4-PM)2(H2O)] (where Xbz = 2-nitrobenzoato, 2-chlorobenzoato, 2-bromobenzoato, or 2-iodobenzoato; 4-PM = 4-pyridylmethanol) demonstrate DNA binding via intercalation with binding constants (Kb) ranging from 1.15×10⁵ to 3.44×10⁶ M⁻¹ [1]. All four complexes exhibited cytotoxic effects on lung carcinoma cells as determined by MTT colorimetric assay [1]. This represents class-level evidence for the utility of 4-pyridylmethanol as a co-ligand in metallodrug design. Direct comparative data against alternative pyridinemethanol isomers (2-PM or 3-PM) in this specific benzoate-copper system are not available in the cited study.

DNA intercalation Copper complexes Anticancer Bioinorganic chemistry

Optimal Research and Industrial Application Scenarios for Pyridin-4-ylmethanol Hydrobromide


Pharmaceutical Intermediate in Neurological Drug Synthesis

Pyridin-4-ylmethanol hydrobromide serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders due to its structural similarity to the pyridine core of donepezil hydrochloride . The hydrobromide salt form offers enhanced handling convenience over the hygroscopic free base, which requires inert gas storage [1]. This application scenario is supported by its established role as a versatile building block for creating functionalized pyridine derivatives through oxidation, reduction, and nucleophilic substitution reactions [2].

Coordination Chemistry: Ligand for Metal Complex Synthesis

The 4-pyridinemethanol scaffold is employed as an N-donor ligand for synthesizing copper(II), ruthenium(II), and other transition metal complexes with demonstrated antimicrobial and antiproliferative activities [1]. The 4-position hydroxymethyl substitution distinguishes it from 2- and 3-position isomers, influencing coordination geometry, bridging modes, and downstream bioactivity profiles [2][3]. Researchers should select the 4-isomer specifically when target complex structures or activity profiles require the para-substituted pyridine motif.

Functionalized Pyridine Building Block for Cross-Coupling Reactions

Pyridin-4-ylmethanol and its derivatives participate in metal-catalyzed cross-coupling reactions as both organometal and (pseudo)halide species, enabling the construction of bipyridines and other heterocyclic frameworks . The hydrobromide salt form provides the protonated pyridinium species that can be employed in C-H bond activation strategies using diruthenium catalysts for dehydrogenative coupling of 4-substituted pyridines [1].

Metallodrug Discovery: Ruthenium and Copper Anticancer Complexes

4-Pyridinemethanol functions as a co-ligand in Ru(II)-tpm and Cu(II)-carboxylate anticancer complexes, with the hydroxymethyl group enabling further functionalization via esterification with bioactive carboxylic acids including ethacrynic acid, ibuprofen, flurbiprofen, and naproxen [1]. The resulting complexes demonstrate antiproliferative activity against ovarian carcinoma (A2780, A2780cisR) and lung carcinoma cell lines [1]. This modular approach supports structure-activity relationship (SAR) optimization in metallodrug development.

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